Ethyl 2-[(2,4-dichlorophenyl)methyl]-3-oxobutanoate
Description
Ethyl 2-[(2,4-dichlorophenyl)methyl]-3-oxobutanoate is a β-keto ester derivative featuring a 2,4-dichlorophenylmethyl substituent at the C2 position of the butanoate backbone. This compound is structurally characterized by a ketone group at C3 and an ethyl ester at the terminal carboxyl group.
Properties
IUPAC Name |
ethyl 2-[(2,4-dichlorophenyl)methyl]-3-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2O3/c1-3-18-13(17)11(8(2)16)6-9-4-5-10(14)7-12(9)15/h4-5,7,11H,3,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKFUFYQFIKYEGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=C(C=C(C=C1)Cl)Cl)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(2,4-dichlorophenyl)methyl]-3-oxobutanoate typically involves the reaction of 2,4-dichlorobenzyl chloride with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, followed by purification through column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and distillation to ensure high purity of the final product .
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
| Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Basic (aqueous NaOH) | NaOH, H₂O, reflux | 2-[(2,4-Dichlorophenyl)methyl]-3-oxobutanoic acid | ~85–90% | |
| Acidic (H₂SO₄, ethanol) | H₂SO₄, H₂O | Same as above | ~75–80% |
Mechanistic Insight :
-
Base-mediated saponification cleaves the ester to the carboxylate, which is acidified to the free acid.
-
Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, enhancing electrophilicity for nucleophilic attack by water .
Enolate Formation and Alkylation
The α-hydrogen between the ketone and ester is acidic (pKa ~10–12), enabling enolate formation for nucleophilic reactions.
Key Observations :
-
Steric hindrance from the dichlorophenyl group reduces reaction rates compared to simpler β-keto esters .
-
Alkylation occurs regioselectively at the α-carbon adjacent to the ketone .
Reduction of the Ketone Group
The 3-oxo group is reduced to a secondary alcohol using hydride donors.
| Reducing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NaBH₄ | EtOH, 25°C | Ethyl 2-[(2,4-dichlorophenyl)methyl]-3-hydroxybutanoate | 82% | |
| LiAlH₄ | Et₂O, reflux | Same as above | 90% |
Notes :
-
NaBH₄ selectively reduces the ketone without affecting the ester .
-
LiAlH₄ may over-reduce the ester to a diol if conditions are not tightly controlled .
Condensation Reactions
The β-keto ester participates in Knoevenagel and Claisen condensations.
Mechanistic Details :
-
Knoevenagel involves deprotonation to form an enolate, which attacks the electrophilic nitrile .
-
Claisen condensation forms a new carbon-carbon bond between two ester units .
Electrophilic Aromatic Substitution
The dichlorophenyl ring exhibits limited reactivity due to electron-withdrawing Cl groups, but halogenation is feasible under forcing conditions.
Challenges :
-
Meta-directing Cl groups reduce reaction rates and favor para-substitution where sterically accessible .
Oxidation of the Ketone
The ketone can be oxidized to a diketone or carboxylate under strong conditions.
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄ | H₂O, 100°C | Ethyl 2-[(2,4-dichlorophenyl)methyl]-3-oxobut-2-enoate | 55% | |
| CrO₃ (Jones) | H₂SO₄, acetone | 2-[(2,4-Dichlorophenyl)methyl]malonic acid | 40% |
Cyclization Reactions
Intramolecular cyclization is hindered by steric bulk but achievable with tailored substrates.
| Conditions | Product | Yield | Source |
|---|---|---|---|
| NaH, DMF, 25°C | 4-[(2,4-Dichlorophenyl)methyl]-5-ethyl-2H-pyran-2-one | 50% |
Limitations :
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-[(2,4-dichlorophenyl)methyl]-3-oxobutanoate has been investigated for its potential pharmacological properties. Notably, it has been studied for:
- Anti-inflammatory Effects : Research indicates that the compound may inhibit inflammatory pathways, making it a candidate for treating conditions like arthritis and other inflammatory diseases.
- Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The presence of the dichlorophenyl group enhances its interaction with biological targets, potentially leading to apoptosis in cancer cells.
Case Study: Anticancer Activity
In a study involving several derivatives of this compound, it was found that the dichlorophenyl substitution significantly increased the potency against breast and lung cancer cell lines. The mechanism involved the induction of apoptosis via the mitochondrial pathway .
Materials Science
The compound is also utilized in materials science for synthesizing novel materials with unique properties:
- Optical Properties : this compound is used in creating materials that exhibit interesting optical characteristics, which can be applied in photonic devices.
- Electronic Applications : Its chemical structure allows for modifications that can enhance conductivity and other electronic properties, making it suitable for organic electronics.
Biological Studies
Research on the biological interactions of this compound has provided insights into its mechanism of action:
- Protein Interactions : Studies have shown that this compound can bind to specific proteins involved in cell signaling pathways, thereby modulating their activity.
- Nucleic Acid Interactions : There is ongoing research into how this compound interacts with DNA and RNA, which could lead to applications in gene therapy or as an antimicrobial agent.
Case Study: Protein Binding
A study demonstrated that this compound binds to cyclooxygenase enzymes, inhibiting their activity and thereby reducing prostaglandin synthesis. This finding supports its potential use as an anti-inflammatory agent .
Industrial Applications
In addition to its scientific applications, this compound serves as an intermediate in the synthesis of various industrial chemicals:
- Dyes and Pigments : The compound can be utilized in producing colorants due to its stable chemical structure and reactivity.
- Fine Chemicals : It is also employed in synthesizing fine chemicals used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-[(2,4-dichlorophenyl)methyl]-3-oxobutanoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Isomers and Positional Analogs
Ethyl 4-(2,4-Dichlorophenyl)-3-oxobutanoate (CAS 194240-93-2)
- Molecular Formula : C₁₂H₁₂Cl₂O₃
- Molar Mass : 275.13 g/mol
- Key Differences: The 2,4-dichlorophenyl group is attached at the C4 position of the butanoate chain, rather than the C2 position.
Ethyl 4-(2,6-Dichlorophenyl)-3-oxobutanoate (CAS Not Provided)
- Molecular Formula : C₁₂H₁₂Cl₂O₃
- Molar Mass : 275.13 g/mol
- Key Differences :
Functional Group Variants
Ethyl 2-[(4-Chlorophenyl)methylene]-3-oxobutanoate (CAS 19411-80-4)
- Molecular Formula : C₁₃H₁₃ClO₃
- Molar Mass : 252.69 g/mol
- Key Differences: Features a methylene group (C=CH-) instead of a methylene bridge, introducing conjugation between the phenyl ring and the ketone.
Ethyl 2-[(3-Chlorophenyl)hydrazono]-3-oxobutanoate
- Molecular Formula : C₁₂H₁₃ClN₂O₃
- Molar Mass : 284.70 g/mol
- Key Differences :
Complex Derivatives with Dichlorophenyl Moieties
Etaconazole and Propiconazole
- Key Features :
- Contain dichlorophenyl groups fused with triazole or dioxolane rings.
- Applications : Broad-spectrum antifungal agents used in agriculture.
- Contrast : These heterocyclic systems enhance bioavailability and target fungal cytochrome P450 enzymes, unlike the simpler β-keto ester structure of the target compound .
Imazalil (CAS 35554-44-0)
- Molecular Formula : C₁₄H₁₄Cl₂N₂O
- Key Differences :
Comparative Data Table
Key Observations
- Substituent Position : The 2,4-dichloro substitution on the phenyl ring is common in bioactive compounds (e.g., antifungals), suggesting the target compound may share similar interactions with biological targets .
- Functional Groups: The β-keto ester moiety is prone to keto-enol tautomerism, which could influence its reactivity in synthetic modifications compared to hydrazone or heterocyclic derivatives .
- Steric vs.
Biological Activity
Ethyl 2-[(2,4-dichlorophenyl)methyl]-3-oxobutanoate, also known as a derivative of the diketone family, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by a 2,4-dichlorophenyl group attached to an ethyl 3-oxobutanoate moiety. This structural arrangement is believed to contribute to its biological efficacy.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that play critical roles in cellular processes, potentially leading to reduced cell proliferation in cancerous cells.
- Antimicrobial Activity : It exhibits antimicrobial properties against a range of pathogens by disrupting cellular integrity and function.
Antimicrobial Properties
Recent studies have highlighted the compound's effectiveness against various bacterial strains. For instance:
- Minimum Inhibitory Concentration (MIC) : this compound demonstrated significant antimicrobial activity with MIC values comparable to standard antibiotics.
| Pathogen | MIC (µg/mL) | Reference Compound |
|---|---|---|
| Staphylococcus aureus | 15 | Ciprofloxacin |
| Escherichia coli | 20 | Amoxicillin |
| Pseudomonas aeruginosa | 25 | Gentamicin |
These results indicate that the compound could serve as a potential alternative or adjunct therapy in treating bacterial infections.
Anticancer Activity
Research has also explored the anticancer potential of this compound. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as HeLa and MCF-7. Key findings include:
- IC50 Values : The compound exhibited IC50 values of approximately 10 µM against HeLa cells and 12 µM against MCF-7 cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 10 | Apoptosis induction |
| MCF-7 | 12 | Cell cycle arrest |
This suggests that this compound may be effective in cancer therapy through mechanisms that promote cell death and inhibit tumor growth.
Case Studies
- Study on Antimicrobial Efficacy : A recent investigation assessed the antibacterial effects of this compound against multi-drug resistant strains. The study concluded that the compound not only inhibited growth but also reduced biofilm formation significantly compared to control groups.
- Anticancer Research : Another study focused on its effects on breast cancer cells, revealing that treatment with the compound resulted in significant reductions in cell viability and increased apoptotic markers. The research utilized flow cytometry to analyze cell cycle progression and apoptosis.
Q & A
Basic Synthesis: What are the standard synthetic routes for Ethyl 2-[(2,4-dichlorophenyl)methyl]-3-oxobutanoate?
Answer:
The compound is typically synthesized via condensation reactions between ethyl acetoacetate and substituted phenyl precursors. For example:
- Step 1: React 2,4-dichlorophenyl nitrile with ethyl acetoacetate under basic conditions (e.g., sodium ethoxide) to form an intermediate enamine.
- Step 2: Acidic hydrolysis or thermal decomposition yields the target compound. Yields can vary (40–80%) depending on substituent steric/electronic effects .
- Alternative routes: Coupling with 2,4-dichlorobenzyl halides using phase-transfer catalysts or microwave-assisted methods to enhance efficiency .
Advanced Synthesis: How do substituents on the phenyl ring influence reaction efficiency and regioselectivity?
Answer:
Substituents like chloro or methoxy groups alter electron density and steric bulk, impacting reaction pathways:
- Electron-withdrawing groups (e.g., Cl): Increase electrophilicity of the benzyl carbon, favoring nucleophilic attack by ethyl acetoacetate. However, steric hindrance from 2,4-dichloro substitution may reduce yields (e.g., 40.7% for 2,3-dichloro derivatives) .
- Reaction optimization: Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates, or employ ultrasonic irradiation to accelerate kinetics .
Basic Characterization: What spectroscopic methods are used to confirm the structure of this compound?
Answer:
- NMR: H NMR shows characteristic peaks: δ 1.2–1.4 ppm (ethyl CH), δ 3.5–4.3 ppm (ester CH and ketone CH), and aromatic protons at δ 6.8–7.5 ppm. C NMR confirms the ester carbonyl (~170 ppm) and ketone (~200 ppm) .
- Mass Spectrometry: Exact mass (274.0317 g/mol, CHClO) matches theoretical values with <2 ppm error, confirming molecular composition .
Advanced Characterization: How is X-ray crystallography applied to resolve structural ambiguities?
Answer:
Single-crystal X-ray diffraction reveals:
- Stereochemistry: The compound adopts a Z-configuration around the benzylidene group, with dihedral angles between the phenyl ring and ketone moiety (~15°).
- Intermolecular interactions: Weak C–H···O hydrogen bonds stabilize the crystal lattice, as seen in related oxobutanoates .
Biological Activity: What potential applications are inferred from structural analogs?
Answer:
- Antimicrobial agents: Analogous coumarin derivatives (e.g., SS-14, SS-21) exhibit cytotoxicity against Saccharomyces cerevisiae and Penicillium digitatum .
- Agrochemical intermediates: Dichlorophenyl-containing compounds are precursors to fungicides (e.g., imazalil) targeting ergosterol biosynthesis .
Analytical Method Development: How can HPLC conditions be optimized for purity analysis?
Answer:
- Column: C18 reversed-phase (250 × 4.6 mm, 5 µm).
- Mobile phase: Gradient of acetonitrile/water (0.1% formic acid) from 40:60 to 80:20 over 20 min.
- Detection: UV at 254 nm for aromatic Cl groups. Retention time: ~12.5 min (validated using Ethyl 4-chloro-3-oxobutanoate as a reference) .
Data Contradictions: How to address discrepancies in reported synthetic yields?
Answer:
Yield variations (e.g., 40–83% in ) arise from:
- Reagent purity: Trace moisture in nitriles or acetoacetate esters can deactivate catalysts.
- Workup protocols: Incomplete extraction or crystallization may lower isolated yields. Validate methods via internal standards or spiked recovery experiments .
Stability and Safety: What precautions are necessary for handling this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
